molecular formula C21H25FN6O4 B2484169 methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 838899-16-4

methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B2484169
CAS No.: 838899-16-4
M. Wt: 444.467
InChI Key: JRGOEPSDJDAGSQ-UHFFFAOYSA-N
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Description

Methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a useful research compound. Its molecular formula is C21H25FN6O4 and its molecular weight is 444.467. The purity is usually 95%.
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Scientific Research Applications

Polyamide Synthesis Involving Theophylline and Piperazine

The compound was utilized in the synthesis of polyamides, with theophylline and piperazine as key components. These polyamides are soluble in DMSO and formic acid, and some are water-soluble (Hattori & Kinoshita, 1979).

Synthesis of Xanthene Derivatives for Vasodilator Activity

Xanthene derivatives, incorporating elements of the compound's structure, have been synthesized for their potential vasodilator activity, particularly targeting anti-asthmatic applications (Bhatia, Waghmare, Choudhari & Kumbhar, 2016).

Development of Antiasthmatic Agents

The compound's structure has been explored in the context of developing phosphodiesterase 3 inhibitors for anti-asthmatic agents, due to the known vasodilatory activity of xanthene derivatives (Bhatia et al., 2016).

Flunarizine Synthesis

Elements of the compound's structure have been utilized in the synthesis of Flunarizine, a drug used for migraines, dizziness, and epilepsy. The synthesis process involves a metal-catalyzed amination (Shakhmaev, Sunagatullina & Zorin, 2016).

Anticonvulsant Activity of Piperazine Derivatives

Derivatives of the compound have been evaluated for anticonvulsant activity, with some showing significant efficacy in animal models. This suggests potential applications in epilepsy treatment (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki & Kamiński, 2015).

Synthesis of Dihydropyrimidinone Derivatives

The compound's framework has been used in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, indicating potential applications in medicinal chemistry (Bhat, Al-Omar, Ghabbour & Naglah, 2018).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, related to the compound , have been synthesized and show characteristic luminescent properties useful in various scientific applications (Gan, Chen, Chang & Tian, 2003).

Properties

IUPAC Name

methyl 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-7-5-4-6-14(15)22/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGOEPSDJDAGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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